molecular formula C11H16N4O2 B1216222 异丁菲林 CAS No. 90162-60-0

异丁菲林

货号 B1216222
CAS 编号: 90162-60-0
分子量: 236.27 g/mol
InChI 键: WHUWQSQEVISUMC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Isbufylline, chemically known as 1,3-Dimethyl-7-isobutylxanthine, was synthesized as a new xanthine derivative aimed at improving upon the therapeutic profiles of existing compounds like theophylline. Its synthesis was geared towards enhancing antibronchospastic efficacy while minimizing central nervous system excitatory effects, a common side effect of related xanthine derivatives (Agostini et al., 1990).

Molecular Structure Analysis

The molecular structure of Isbufylline has been characterized through various spectroscopic techniques, including NMR, MS, IR, and UV, as well as X-ray crystallography. These analyses provided detailed insights into the compound's molecular configuration, confirming its unique structure as a xanthine derivative with a substituent that imparts its distinct pharmacological profile (Agostini et al., 1990).

Chemical Reactions and Properties

Isbufylline's chemical properties have been explored through its reactions and interaction with various biological targets. It exhibits remarkable antibronchospastic properties, significantly more effective than theophylline in antagonizing bronchospasms elicited by various spasmogens. Its reduced neuroexcitatory action is probably related to the poor affinity of Isbufylline, as compared to theophylline, to A1 purinoceptor (Manzini et al., 1990).

Physical Properties Analysis

The physico-chemical properties of Isbufylline have been extensively studied, revealing its solubilities, partition coefficient, melting point, and stability profiles. These properties are crucial for the compound's formulation and stability in pharmaceutical applications. Isbufylline's solubility and partitioning behavior are particularly important for its pharmacokinetics and bioavailability (Agostini et al., 1990).

Chemical Properties Analysis

Isbufylline's chemical stability and reactivity have been assessed in the context of its pharmaceutical applications, including its metabolism in humans and its interaction with biological systems. The compound undergoes biotransformation and is excreted primarily in the form of metabolites, indicating its metabolic pathways and the enzymatic interactions involved in its biotransformation (Agostini et al., 1994).

科学研究应用

1. 抗支气管痉挛特性

异丁菲林是一种黄嘌呤衍生物,已显示出显着的抗支气管痉挛特性。在涉及豚鼠的研究中,异丁菲林与茶碱相比,对支气管收缩表现出更显着的松弛活性。这在体外和体内模型中均很明显,展示了其对由辣椒素、花生四烯酸和抗原刺激等各种痉挛原引起的支气管痉挛的有效性。值得注意的是,与茶碱相比,异丁菲林的神经兴奋作用降低,这与其对 A1 嘌呤受体的亲和力较低有关。这一方面表明异丁菲林在临床环境中具有增强的抗哮喘作用,同时中枢和心血管不良反应发生率较低的潜力 (Manzini 等人,1990 年)

2. 抑制气道高反应性和炎症

异丁菲林的作用延伸至抑制气道高反应性和炎症。在豚鼠的实验模型中发现,异丁菲林可以抑制支气管肺泡灌洗液中的嗜酸性粒细胞浸润,这是气道炎症的标志。这在血小板活化因子和抗原诱导的嗜酸性粒细胞募集的情况下很明显。此外,异丁菲林显着抑制辣椒素诱导的蛋白质渗出到支气管肺泡灌洗液中,表明其在气道疾病中的抗炎潜力。这些发现强调了异丁菲林不仅可用作支气管扩张剂,而且在气道中发挥显着的抗炎作用 (Manzini 等人,1993 年)

3. 物理化学性质和稳定性

异丁菲林的物理化学性质,包括元素分析、光谱数据、溶解度、分配系数和熔点,已得到彻底研究。这些特性对于了解药物在药物制剂中的稳定性和行为至关重要。例如,一项研究表明异丁菲林以片剂形式表现出优异的稳定性,这是其作为药物实际使用必不可少的因素 (Agostini 等人,1990 年)

4. 药代动力学和代谢

异丁菲林的药代动力学特征已在包括兔子在内的各种动物模型中得到评估。这些研究提供了对药物的吸收、分布、代谢和排泄的见解,这对于确定其治疗功效和安全性至关重要。例如,研究了口服给药后异丁菲林的生物利用度,突出了其快速的吸收和消除,这是药物剂量和有效性的关键因素 (Celardo 等人,2010 年)

属性

IUPAC Name

1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-7(2)5-15-6-12-9-8(15)10(16)14(4)11(17)13(9)3/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUWQSQEVISUMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=NC2=C1C(=O)N(C(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046767
Record name Isbufylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24823956
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Isbufylline

CAS RN

90162-60-0
Record name Isbufylline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90162-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isbufylline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090162600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isbufylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISBUFYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C8Z5F38D0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isbufylline
Reactant of Route 2
Reactant of Route 2
Isbufylline
Reactant of Route 3
Reactant of Route 3
Isbufylline
Reactant of Route 4
Reactant of Route 4
Isbufylline
Reactant of Route 5
Reactant of Route 5
Isbufylline
Reactant of Route 6
Reactant of Route 6
Isbufylline

Citations

For This Compound
79
Citations
S Manzini, F Perretti, L Abelli, S Evangelista… - European journal of …, 1993 - Elsevier
… The pharmacological actions of the new xanthine, isbufylline, … in the guinea pig, isbufylline inhibited platelet activating factor (… In addition, this dose of isbufylline also inhibited capsaicin-…
Number of citations: 25 www.sciencedirect.com
S Meini, L Ballati, S Evangelista, S Manzini - Pulmonary Pharmacology, 1993 - Elsevier
Isbufylline (1,3-dimethyl-7-isobutylxanthine) is a new xanthine derivative claimed to possess remarkable antibronchospastic properties coupled to reduced pro-convulsive side-effects. …
Number of citations: 25 www.sciencedirect.com
A Triolo, O Agostini, F Bonelli - Biological mass spectrometry, 1994 - Wiley Online Library
Abstract Analysis of urinary metabolites of isbufylline (1,3‐dimethyl‐7‐(2‐methylpropyl)xanthine) in healthy male volunteers after oral administration of a single dose of 320 mg was …
Number of citations: 4 onlinelibrary.wiley.com
A Celardo, G Dell'elba, M Bonati - European journal of drug metabolism …, 1992 - Springer
… However, since theophylline solution was not studied, no comparison can be made with our data on isbufylline bioavailability. The mean area under unbound plasma isbufylline-time …
Number of citations: 1 link.springer.com
S Manzini, S Meini, A Giachetti, L Beani… - Arzneimittel …, 1990 - europepmc.org
… poor affinity of isbufylline, as compared to theophylline, to A1 purinoceptor. Indeed, isbufylline is … In normotensive and hypertensive rats oral administration of isbufylline resulted in small …
Number of citations: 13 europepmc.org
A Celardo, G Dell'Elba, R Frassanito… - … of Chromatography B …, 1991 - Elsevier
A sensitive high-performance liquid chromatographic assay for isbufylline and its major metabolites in rabbit blood and urine is described. After extraction, samples were eluted by a …
Number of citations: 4 www.sciencedirect.com
O Agostini, G Bonacchi, P Dapporto, P Paoli… - Arzneimittel …, 1990 - europepmc.org
Physico-chemical properties, ie elemental analysis, spectra (NMR, MS, IR, UV), X-ray crystal structure, solubilities, partition coefficient, melting point, HPLC, GC, and data about purity …
Number of citations: 5 europepmc.org
O Agostini, G Bonacchi, G Coppini, E Toja… - Drug metabolism and …, 1994 - ASPET
… Isbufylline metabolism after oral administration to humans was studied. The main … isbufylline in the urine, indicated biotransformation and renal excretion as the main routes of isbufylline …
Number of citations: 2 dmd.aspetjournals.org
O Agostini, M Valleri, B Romoli, M Fedi… - Drug development and …, 1991 - Taylor & Francis
… Isbufylline is a new antibronchospastic drug. A rapid and simple gas chromatographic assay of Isbufylline in tablet matrices has been developed for stability purposes. Isbufylline was …
Number of citations: 2 www.tandfonline.com
C Cutrufo, L Bortot, A Giachetti, S Manzini - European journal of …, 1992 - Elsevier
… ) and two new (enprofylline and isbufylline) xanthines. In rats … When isbufylline-pretreated rats were challenged with … No enprofylline- or isbufylline-treated rats developed seizures or …
Number of citations: 54 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。